molecular formula C9H6FN3O2 B2483643 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 1620655-87-9

2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B2483643
CAS No.: 1620655-87-9
M. Wt: 207.164
InChI Key: HAJKUXLKMPOBBR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a fluorine atom at the 2-position and a 1,2,3-triazole ring at the 5-position. The triazole moiety enhances hydrogen-bonding capabilities and metabolic stability, while the fluorine atom modulates electronic properties and lipophilicity.

Properties

IUPAC Name

2-fluoro-5-(triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-8-2-1-6(5-7(8)9(14)15)13-4-3-11-12-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKUXLKMPOBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620655-87-9
Record name 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid
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Preparation Methods

Table 1: Key Metrics for Synthetic Routes

Parameter Copper-Catalyzed Coupling Multi-Step Synthesis
Regioselectivity (N1:N2) 94:6 N/A (N2-selective)
Overall Yield 58% 41%
Purity 94% a/a >99% a/a
Scalability Limited (chromatography) Kilogram-scale feasible

Table 2: Optimization Strategies

Challenge Mitigation Approach Source
Regioisomer impurities Slurrying in EtOAc or distillation
Low carboxylation yield Controlled CO₂ addition at −20°C
Pd/C deactivation KOAc buffer in hydrogenation step

Strategic Recommendations for N1-Selective Synthesis

To preferentially synthesize the N1-triazole isomer, the following modifications are proposed:

  • Triazole precursor substitution : Replace 4,5-dibromo-2H-1,2,3-triazole with 1H-1,2,3-triazole in the arylation step, though this may require higher temperatures or alternative catalysts.
  • Protecting group strategy : Introduce a temporary ortho-directing group on the benzene ring to steer triazole attachment to the N1-position.
  • Enzymatic resolution : Leverage lipase-mediated kinetic resolution to separate N1/N2 regioisomers, though this remains unexplored in the literature.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents on Benzoic Acid Core Triazole Substituents Molecular Weight (g/mol)
Target Compound : 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid 2-F, 5-triazol-1-yl None (direct attachment) 207.16 (calculated)
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid 4-F, 2-triazol-2-yl None 207.16
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid 5-CH₃, 2-triazol-1-yl None 203.19
3-(6-Carbamoylpyridin-3-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid (27) 3-pyridinyl carboxamide, 5-triazol-1-yl 4-(4-(Trifluoromethyl)phenyl) 454.1
3-(5-Carbamoylpyrazin-2-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid (29) 3-pyrazinyl carboxamide, 5-triazol-1-yl 4-(4-(Trifluoromethyl)phenyl) 455.1

Key Observations :

  • Fluorine Position : The target compound’s 2-fluoro substitution contrasts with 4-fluoro in analog 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid. Fluorine’s position affects the benzoic acid’s acidity (pKa) and electronic distribution .
  • Triazole Orientation : 1H- vs. 2H-triazole isomers (e.g., analog 27 vs. 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)) influence hydrogen-bonding interactions and metabolic stability .

Insights :

  • HPLC Dependency : Bulky substituents (e.g., trifluoromethylphenyl) necessitate rigorous HPLC purification .
  • Yield vs. Complexity : Biphenyl derivatives (e.g., compound 30) exhibit higher yields due to stable intermediates, whereas carboxamide-containing analogs (e.g., 27) require optimized coupling conditions .

Physical and Chemical Properties

  • Acidity: The 2-fluoro substituent increases the benzoic acid’s acidity compared to non-fluorinated analogs (e.g., 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid) due to electron-withdrawing effects .
  • Lipophilicity : LogP values rise with trifluoromethyl groups (e.g., compound 27: LogP ~3.5) versus the target compound (estimated LogP ~1.8), impacting membrane permeability .

Biological Activity

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid is an aromatic compound with significant biological activity due to its unique structural features. The presence of a fluorine atom and a 1H-1,2,3-triazole moiety enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H6FN3O2\text{C}_9\text{H}_6\text{F}\text{N}_3\text{O}_2

Key Features:

  • Fluorine Atom : Increases lipophilicity and membrane permeability.
  • Triazole Ring : Facilitates interactions with biological targets through hydrogen bonding and π-π interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition :
The triazole ring can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.

2. Antioxidant Properties :
Preliminary studies suggest that compounds containing triazole rings exhibit antioxidant activities. The mechanism involves scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .

3. Antimicrobial Activity :
Research indicates that similar triazole derivatives possess antibacterial and antifungal properties. The structural characteristics of this compound may enhance these effects .

Case Studies

  • Antioxidant Activity Evaluation :
    A study evaluated the antioxidant properties of various triazole derivatives using DPPH radical scavenging assays. Results indicated that this compound demonstrated significant scavenging ability compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Screening :
    In vitro assays showed that derivatives of this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom was linked to enhanced potency .

Data Table: Biological Activities

Activity Type Mechanism Reference
AntioxidantRadical scavenging
AntimicrobialEnzyme inhibition
Enzyme ModulationActive site interaction

Applications in Medicinal Chemistry

The unique properties of this compound position it as a promising candidate for drug development:

1. Drug Design :
It serves as a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors involved in various diseases.

2. Material Science :
Incorporation into polymers can enhance thermal stability and specific binding affinities, making it useful in advanced material applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, 2-azidobenzoic acid derivatives can react with terminal alkynes (e.g., ethynyltrimethylsilane) under catalytic Cu(I) conditions to form the triazole ring . Key parameters include reaction time (12–24 hours), temperature (room temperature to 60°C), and solvent choice (DMSO or DMF). Post-synthesis, acid hydrolysis removes protecting groups (e.g., trimethylsilyl) to yield the free benzoic acid.

Q. How is the compound characterized to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, in DMSO-d6d_6, the triazole proton appears as a singlet at δ 7.60 ppm, while aromatic protons show splitting patterns consistent with fluorine coupling (e.g., δ 7.63–7.79 ppm for ortho/meta protons) . High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds and mass spectrometry (MS) validate molecular weight and purity .

Q. What purification strategies are recommended for isolating the compound?

Semipreparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) achieves high purity (>99%) . Recrystallization from ethanol/water mixtures can further refine crystalline products.

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence electronic properties and reactivity?

Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing the benzoic acid’s carboxylate group and altering pKaK_a (predicted ~2.5–3.0). Computational studies (DFT) reveal decreased electron density at the triazole ring, potentially modulating interactions with biological targets (e.g., enzymes or receptors) . Comparative studies with non-fluorinated analogs show enhanced metabolic stability and solubility .

Q. What structure-activity relationships (SAR) are observed when modifying the triazole or benzoic acid moieties?

Replacing the triazole with imidazole reduces binding affinity in receptor-targeted studies, highlighting the triazole’s role in π-π stacking or hydrogen bonding . Esterification of the carboxylic acid group decreases solubility but improves membrane permeability, as shown in prodrug derivatization experiments .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 or SHELXTL) provides precise bond lengths and angles. For example, the triazole ring’s dihedral angle relative to the benzene plane (~15–25°) can be validated against computational models . Discrepancies between experimental and DFT-optimized geometries may indicate solvent effects or crystal packing forces .

Q. What computational methods predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking (AutoDock Vina) models binding poses in protein active sites. For instance, the triazole nitrogen forms hydrogen bonds with conserved residues in kinase targets, as seen in docking simulations .

Q. How are contradictions in spectroscopic data addressed (e.g., NMR shifts or HPLC retention times)?

Solvent-dependent NMR variations (e.g., DMSO vs. CDCl3_3) require calibration against internal standards. Conflicting HPLC retention times may arise from tautomerism (e.g., triazole ring protonation states), which can be resolved using pH-controlled mobile phases .

Methodological Notes

  • Synthesis Optimization : Use kinetic monitoring (TLC or LC-MS) to identify side products (e.g., dimerization via alkyne homocoupling) .
  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Computational Validation : Cross-check DFT results with experimental IR/Raman spectra for vibrational mode assignments .

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